ENMD-1068 is a PAR-2 antagonist. ENMD-1068 inhibits the development of endometriosis in a mouse model. ENMD-1068 is effective in suppressing the growth of endometriosis, which might be attributed to the drug's antiangiogenic and antiinflammatory activities. Protease-activated receptor 2 plays an important role in the pathogenesis of endometriosis.
6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
CAS No.: 789488-77-3
Cat. No.: VC0527176
Molecular Formula: C15H30ClN3O2
Molecular Weight: 319.874
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one - 789488-77-3](/images/no_structure.jpg)
Specification
CAS No. | 789488-77-3 |
---|---|
Molecular Formula | C15H30ClN3O2 |
Molecular Weight | 319.874 |
IUPAC Name | 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one |
Standard InChI | InChI=1S/C15H29N3O2/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16/h13H,3-12,16H2,1-2H3 |
Standard InChI Key | UDMQQSSIEIJEHG-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN |
Appearance | Solid powder |
Introduction
Chemical Identification and Structural Characteristics
Basic Identification Data
ENMD-1068 is characterized by specific identifiers that help distinguish it in chemical databases and research literature. The compound's core identification details are summarized in Table 1.
Table 1: Basic Identification Data for 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
Parameter | Value |
---|---|
PubChem CID | 9950925 |
CAS Registry Number | 789488-77-3 |
Molecular Formula | C₁₅H₂₉N₃O₂ |
Molecular Weight | 283.41 g/mol |
IUPAC Name | 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one |
InChIKey | VRZYMMVEALDDBH-UHFFFAOYSA-N |
Alternative CAS Number | 644961-61-5 |
First Database Entry | December 1, 2009 (ZINC database) |
The compound has been registered in various chemical databases since at least 2006, with its PubChem entry created on October 25, 2006, and most recently updated on March 8, 2025 . Its presence in the ZINC database dates back to December 1, 2009 .
Structural Features
The structural characteristics of ENMD-1068 are defined by its unique molecular arrangement. The compound features a piperazine core with two distinct functionalized side chains: a 3-methylbutanoyl group and a 6-aminohexan-1-one moiety. This structure can be represented by the SMILES notation: CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN .
From a functional group perspective, the molecule contains:
-
A piperazine heterocyclic ring
-
Two amide bond linkages (carbonyl groups attached to nitrogen)
-
A primary amine terminus
-
A branched alkyl chain (3-methylbutanoyl group)
This structural arrangement is crucial for the compound's biological activity, particularly its ability to interact with the PAR2 receptor.
Physicochemical Properties
The physicochemical properties of ENMD-1068 influence its biological activity and pharmaceutical potential. These properties, derived from computational and experimental data, are summarized in Table 2.
Table 2: Physicochemical Properties of ENMD-1068
Property | Value | Source |
---|---|---|
xlogP | 0.89 | ZINC Database |
Apolar desolvation (kcal/mol) | 5.2 | ZINC Database |
Polar desolvation (kcal/mol) | -50.69 | ZINC Database |
H-bond donors | 3 | ZINC Database |
H-bond acceptors | 5 | ZINC Database |
Net charge | 1 | ZINC Database |
Topological Polar Surface Area (tPSA) (Ų) | 68 | ZINC Database |
Rotatable bonds | 7 | ZINC Database |
Solubility in H₂O | 25mg/mL, clear | ChemDad |
Physical form | Powder | ChemDad |
Color | White to beige | ChemDad |
Storage temperature | 2-8°C | ChemDad |
These properties indicate that ENMD-1068 is moderately lipophilic (xlogP = 0.89) with good water solubility (25mg/mL), suggesting favorable pharmacokinetic characteristics for biological applications .
Biological Activity
Mechanism of Action
ENMD-1068 functions primarily as an antagonist of protease-activated receptor 2 (PAR2) . PAR2 belongs to the family of G protein-coupled receptors that are activated by the proteolytic cleavage of their N-terminal domain. This receptor plays significant roles in inflammatory processes, pain perception, and various pathological conditions.
The compound's antagonistic effect on PAR2 interrupts several downstream signaling pathways that would otherwise contribute to inflammatory responses. This antagonism forms the basis for its observed anti-inflammatory effects in various experimental models.
Anti-inflammatory Effects
Research on ENMD-1068 has demonstrated specific anti-inflammatory activities that make it valuable for both research applications and potential therapeutic development. These effects include:
-
Inhibition of TNFα production in synovial explants from arthritis patients
-
Blockade of mast cell tryptase-induced recruitment of eosinophils into the pleural cavity in murine models
-
Interference with inflammatory pathways involved in paw edema induced by Crotalus durissus terrificus venom serine protease (Cdtsp 2)
These anti-inflammatory properties position ENMD-1068 as a valuable tool for studying inflammation-related conditions, particularly those where PAR2 activation contributes to disease pathology.
Research Applications
Arthritis Research
One of the most significant applications of ENMD-1068 has been in arthritis research. The compound has been used to investigate the role of PAR2 in arthritis pathophysiology. Studies have shown that ENMD-1068 effectively blocks TNFα production in synovial explants from arthritis patients . This finding is particularly relevant because TNFα is a key pro-inflammatory cytokine implicated in the pathogenesis of various forms of arthritis, including rheumatoid arthritis.
By inhibiting TNFα production, ENMD-1068 helps elucidate the specific contribution of PAR2 signaling to the inflammatory cascade in arthritic conditions. This research application provides insights into potential therapeutic targets for arthritis treatment.
Inflammatory Response Models
ENMD-1068 has been utilized in various inflammatory response models to understand the mechanisms underlying inflammation. Notably, it has been employed to study:
-
The role of PAR2 in eosinophil recruitment during inflammatory responses, with specific evidence showing that the compound inhibits mast cell tryptase-induced recruitment of eosinophils into the pleural cavity of mice
-
The pathway responsible for paw edema induced by Crotalus durissus terrificus venom serine protease (Cdtsp 2)
These applications demonstrate the compound's utility in dissecting complex inflammatory pathways and identifying the specific contributions of PAR2 to different inflammatory conditions.
Research Tool Applications
Beyond its specific applications in arthritis and inflammation models, ENMD-1068 serves as a versatile small molecule scaffold for studying PAR2-mediated processes . Its well-characterized antagonistic properties make it a reliable tool for:
-
Validating PAR2 as a target in various disease models
-
Investigating the downstream signaling pathways of PAR2
-
Developing structure-activity relationships for novel PAR2 antagonists
-
Serving as a control or reference compound in PAR2-related research
Supplier | Form | Quantity | Approximate Price (EUR) | References |
---|---|---|---|---|
Cymit Quimica | Powder | 100mg | 469.00 | |
Cymit Quimica | Powder | 1g | 1,173.00 | |
Bidepharm | Not specified | Various | Not listed in EUR |
The compound is typically supplied as a white to beige powder and recommended to be stored at 2-8°C to maintain stability .
Chemical Forms
ENMD-1068 is available in different chemical forms for research applications. The most common forms include:
-
Free base: 6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one
-
Hydrochloride salt: 6-Amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone hydrochloride
The hydrochloride salt form may offer enhanced solubility properties for certain experimental applications .
Future Research Directions
While ENMD-1068 has demonstrated valuable properties as a PAR2 antagonist with anti-inflammatory effects, several areas warrant further investigation:
-
Structure-activity relationship studies to optimize potency and selectivity
-
Expanded evaluation in diverse inflammatory disease models
-
Investigation of potential therapeutic applications beyond current research uses
-
Exploration of pharmacokinetic and pharmacodynamic properties in vivo
-
Development of derivatives with enhanced drug-like properties
These research directions could enhance the utility of ENMD-1068 and related compounds in both basic research and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume